molecular formula C10H11NO3 B2459461 2-Methyl-1-(2-nitrophenyl)propan-1-one CAS No. 49660-91-5

2-Methyl-1-(2-nitrophenyl)propan-1-one

Cat. No. B2459461
CAS RN: 49660-91-5
M. Wt: 193.202
InChI Key: URRIBGFCIOLNPD-UHFFFAOYSA-N
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Description

2-Methyl-1-(2-nitrophenyl)propan-1-one is a chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.20 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for 2-Methyl-1-(2-nitrophenyl)propan-1-one is 1S/C10H11NO3/c1-7(2)10(12)8-5-3-4-6-9(8)11(13)14/h3-7H,1-2H3 . This code provides a specific string of characters that represent the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Other physical and chemical properties such as boiling point are not specified in the available resources .

Scientific Research Applications

Synthesis of Chiral Compounds

2-Methyl-1-(2-nitrophenyl)propan-1-one has been used in the synthesis of chiral compounds. For example, it was involved in the resolution of racemic 3-hydroxy-2-methylene-3-phenylpropanoic acid, leading to the production of anti and syn methyl 3-hydroxy-2-methyl-3-phenylpropanoate. This process utilized Pd/H2 and was pivotal in establishing the absolute configuration of certain compounds (Drewes et al., 1992).

Crystallographic and Computational Studies

The compound has been a subject in crystallographic and computational studies, particularly in the analysis of cathinones. These studies included FTIR, UV–Vis, multinuclear NMR spectroscopy, and single crystal X-ray diffraction methods. The research provides insights into the structural and electronic properties of related compounds (Nycz et al., 2011).

Synthesis of Cryptolepine and Cryptoteckieine

2-Methyl-1-(2-nitrophenyl)propan-1-one has been utilized in the synthesis of cryptolepine and cryptoteckieine, two significant compounds, from a common intermediate. This synthesis involved a series of reactions including reduction, oxidative cyclization, and N-methylation (Ho & Jou, 2002).

Study of Solvatochromic Behavior

The solvatochromic behavior of related compounds has been studied, providing valuable information on solute-solvent and solvent-solvent interactions. This research is critical in understanding the synergistic effects observed in solvent mixtures, which has applications in various fields of chemistry (Giusti et al., 2009).

Corrosion Inhibition Studies

Studies have been conducted on derivatives of 2-Methyl-1-(2-nitrophenyl)propan-1-one as corrosion inhibitors. These studies involve the examination of their effectiveness in preventing corrosion on metal surfaces, highlighting their potential in industrial applications (Hamani et al., 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

The future directions of 2-Methyl-1-(2-nitrophenyl)propan-1-one are not explicitly mentioned in the available resources. Given its current use for research purposes , it may be subject to further studies to explore its potential applications.

properties

IUPAC Name

2-methyl-1-(2-nitrophenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7(2)10(12)8-5-3-4-6-9(8)11(13)14/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRIBGFCIOLNPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-(2-nitrophenyl)propan-1-one

Citations

For This Compound
1
Citations
S Hosseini, SA Bawel, MS Mubarak… - …, 2019 - Wiley Online Library
Cyclic voltammetry and controlled‐potential (bulk) electrolysis have been used to explore the electrochemical reduction of o‐nitrobenzaldehyde (o‐NBA) and 8 other aldehydes and …

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